molecular formula C8H8N2O2 B1375330 2-Cyclopropyl-4-nitropyridine CAS No. 1255311-63-7

2-Cyclopropyl-4-nitropyridine

Cat. No. B1375330
Key on ui cas rn: 1255311-63-7
M. Wt: 164.16 g/mol
InChI Key: ZWGBCDQRQJOMMV-UHFFFAOYSA-N
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Patent
US08716480B2

Procedure details

To a mixture of potassium cyclopropyltrifluoroborate (0.943 g, 6.37 mmol), palladium (II) acetate (0.0285 g, 0.126 mmol), di-1-adamantylbutylphosphine [CAS 321921-71-5] (0.0678 g, 0.189 mmol) and Cs2CO3 (6.165 g, 18.922 mmol) in toluene (20 ml) and water (4 ml) under a nitrogen atmosphere was added 2-chloro-4-nitropyridine (1 g, 6.307 mmo). The reaction mixture was heated at 98° C. for 2 days. After cooling, the mixture was washed with water. The organic phase was separated and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by column chromatography (silica gel; Heptane/DCM from 100/0 to 50/50 as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D52 (0.800 g, 77%) as yellow oil which crystallized upon standing
Quantity
0.943 g
Type
reactant
Reaction Step One
Name
di-1-adamantylbutylphosphine
Quantity
0.0678 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.165 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.0285 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([B-](F)(F)F)[CH2:3][CH2:2]1.[K+].C12(C(C34CC5CC(CC(C5)C3)C4)CCCP)CC3CC(CC(C3)C1)C2.C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:41]1[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][N:42]=1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:1]1([C:41]2[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][N:42]=2)[CH2:3][CH2:2]1 |f:0.1,3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
0.943 g
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Name
di-1-adamantylbutylphosphine
Quantity
0.0678 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(CCCP)C23CC1CC(CC(C2)C1)C3
Name
Cs2CO3
Quantity
6.165 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
0.0285 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture was washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel; Heptane/DCM from 100/0 to 50/50 as eluent)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield intermediate compound D52 (0.800 g, 77%) as yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=NC=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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